![molecular formula C14H12ClNO4 B14618098 Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- CAS No. 60074-23-9](/img/structure/B14618098.png)
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a derivative of propanoic acid and contains a chlorinated pyridine ring, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- typically involves the reaction of 5-chloro-2-pyridinol with 4-bromophenoxypropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- involves its interaction with specific molecular targets. In herbicidal applications, it inhibits the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. This inhibition disrupts the growth and development of weeds, making it an effective herbicide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloxyfop: A similar compound with herbicidal properties, used to control grass weeds.
Clodinafop-propargyl: Another herbicide with a similar structure and mode of action.
Uniqueness
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- is unique due to its specific chlorinated pyridine ring, which enhances its chemical stability and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
60074-23-9 |
|---|---|
Molekularformel |
C14H12ClNO4 |
Molekulargewicht |
293.70 g/mol |
IUPAC-Name |
2-[4-(5-chloropyridin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C14H12ClNO4/c1-9(14(17)18)19-11-3-5-12(6-4-11)20-13-7-2-10(15)8-16-13/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
ZAFWSWKHDQMBCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


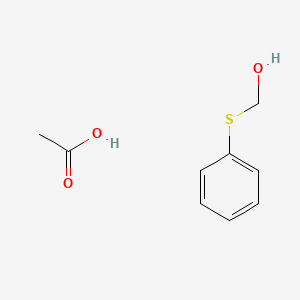
![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)
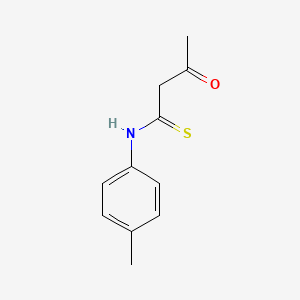


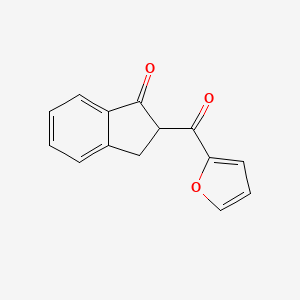
![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)
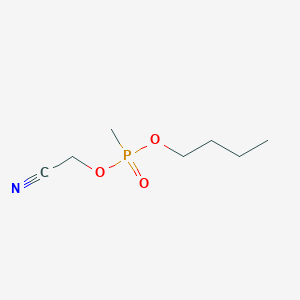
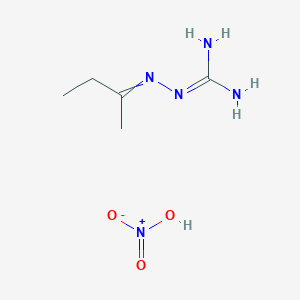
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)

![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
